

Spectroscopic Profile of 4-Methylisoquinolin-5-amine: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** May 2026

Compound of Interest

Compound Name: 4-Methylisoquinolin-5-amine

CAS No.: 194032-18-3

Cat. No.: B126336

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for **4-Methylisoquinolin-5-amine** (CAS No: 194032-18-3).^{[1][2][3]} Due to the limited availability of public experimental spectra, this document focuses on predicted data and established principles for spectroscopic analysis of this compound and its analogs. The information herein is intended to support research and development activities, particularly in the synthesis of vanilloid receptor modulators for pain and inflammation treatment.^{[2][3]}

Compound Profile

Property	Value
IUPAC Name	4-methylisoquinolin-5-amine
CAS Number	194032-18-3[1][2][3]
Molecular Formula	C ₁₀ H ₁₀ N ₂ [1][2][3]
Molecular Weight	158.20 g/mol [1]
Chemical Structure	(See Diagram 1)

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a fundamental technique for the structural elucidation of **4-Methylisoquinolin-5-amine**, providing detailed information about the proton and carbon environments within the molecule.[1]

Predicted ¹H NMR Data

The ¹H NMR spectrum reveals the chemical shift and multiplicity of each proton, influenced by the electron-donating methyl and amino groups on the isoquinoline core.[1] The protons on the pyridine ring (H-1 and H-3) are expected to be deshielded and appear downfield, while the amino group at C-5 will shield the ortho (H-6) and para (H-8) protons, causing an upfield shift. [1] The methyl group protons are anticipated to appear as a distinct singlet in the upfield region. [1]

Proton	Predicted Chemical Shift (δ , ppm)	Multiplicity	Coupling Constant (J, Hz)
H-1	~9.10	Singlet (s)	-
H-3	~8.45	Singlet (s)	-
H-8	~7.80	Doublet (d)	8.5
H-7	~7.50	Triplet (t)	8.0
H-6	~7.05	Doublet (d)	7.5
5-NH ₂	4.5 - 5.5	Broad Singlet (br s)	-
4-CH ₃	~2.60	Singlet (s)	-

Note: Predicted values can vary based on solvent and experimental conditions.[1]

Predicted ¹³C NMR Data

The ¹³C NMR spectrum, typically recorded with proton decoupling, provides a signal for each unique carbon atom, confirming the carbon framework of the molecule.[1] Carbons attached to the nitrogen (C-1, C-3) and the quaternary carbons are expected at lower field, while the methyl carbon will be at a significantly higher field.

Carbon Atom	Predicted Chemical Shift (δ , ppm)
C-1	~152.0
C-3	~143.0
C-4	~120.0
C-4a	~128.0
C-5	~145.0
C-6	~110.0
C-7	~129.0
C-8	~115.0
C-8a	~132.0
4-CH ₃	~18.0

Note: These are estimated values based on analogous structures.

Experimental Protocol for NMR Spectroscopy

A standard protocol for acquiring NMR spectra of **4-Methylisoquinolin-5-amine** would involve the following steps:

- **Sample Preparation:** Dissolve approximately 5-10 mg of the compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). The choice of solvent is critical as it can influence chemical shifts.
- **Instrumentation:** Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher).
- **¹H NMR Acquisition:** Acquire the spectrum using a standard pulse sequence. Key parameters include a sufficient number of scans to achieve a good signal-to-noise ratio, a spectral width covering the expected range of proton signals (e.g., 0-10 ppm), and a relaxation delay of 1-2 seconds.

- ¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence. A larger number of scans is typically required due to the lower natural abundance of ¹³C. The spectral width should encompass the expected range for aromatic and aliphatic carbons (e.g., 0-160 ppm).
- Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Chemical shifts are referenced to the residual solvent peak or an internal standard like tetramethylsilane (TMS).

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in **4-Methylisoquinolin-5-amine** by measuring the absorption of infrared radiation.^[1]

Expected IR Absorption Bands

The IR spectrum is expected to be characterized by the following key absorption bands:

Wavenumber (cm ⁻¹)	Vibration Type	Functional Group
3500 - 3300	N-H stretch (asymmetric and symmetric)	Primary Amine (-NH ₂)
3100 - 3000	C-H stretch	Aromatic
3000 - 2850	C-H stretch	Methyl (-CH ₃)
1650 - 1580	N-H bend	Primary Amine (-NH ₂)
1600 - 1450	C=C stretch	Aromatic Ring
1335 - 1250	C-N stretch	Aromatic Amine

Note: As a primary aromatic amine, the compound is expected to show two distinct N-H stretching bands.^[1]

Experimental Protocol for IR Spectroscopy

A common method for obtaining the IR spectrum of a solid sample like **4-Methylisoquinolin-5-amine** is using an FT-IR spectrometer with an Attenuated Total Reflectance (ATR) accessory.

- **Sample Preparation:** Place a small amount of the solid sample directly onto the ATR crystal.
- **Background Scan:** Perform a background scan of the empty ATR crystal to account for atmospheric and instrumental interferences.
- **Sample Scan:** Lower the ATR press to ensure good contact between the sample and the crystal, and collect the sample spectrum. A typical measurement would involve accumulating 16-32 scans at a resolution of 4 cm^{-1} .
- **Data Processing:** The resulting spectrum is typically displayed in terms of transmittance or absorbance versus wavenumber (cm^{-1}).

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, which aids in confirming its identity and structure.[\[1\]](#)

Expected Mass Spectral Data

Using a soft ionization technique like Electrospray Ionization (ESI) in positive ion mode, the protonated molecular ion $[M+H]^+$ is expected to be the base peak.[\[1\]](#)

Ion	m/z (calculated)	Description
$[C_{10}H_{10}N_2]$	158.08	Molecular Ion (M^+)
$[C_{10}H_{10}N_2 + H]^+$	159.09	Protonated Molecular Ion $[M+H]^+$

Predicted Fragmentation Pattern

Collision-induced dissociation (CID) of the $[M+H]^+$ ion can lead to characteristic fragments. Potential fragmentation pathways include:[\[1\]](#)

- Loss of a methyl radical ($\bullet\text{CH}_3$): Resulting in a fragment ion at m/z 144.[\[1\]](#)

- Loss of ammonia (NH₃): From the amine group, leading to an ion at m/z 142.[1]
- Loss of hydrogen cyanide (HCN): A common fragmentation for pyridine-containing rings, producing an ion at m/z 132.[1]

Experimental Protocol for Mass Spectrometry

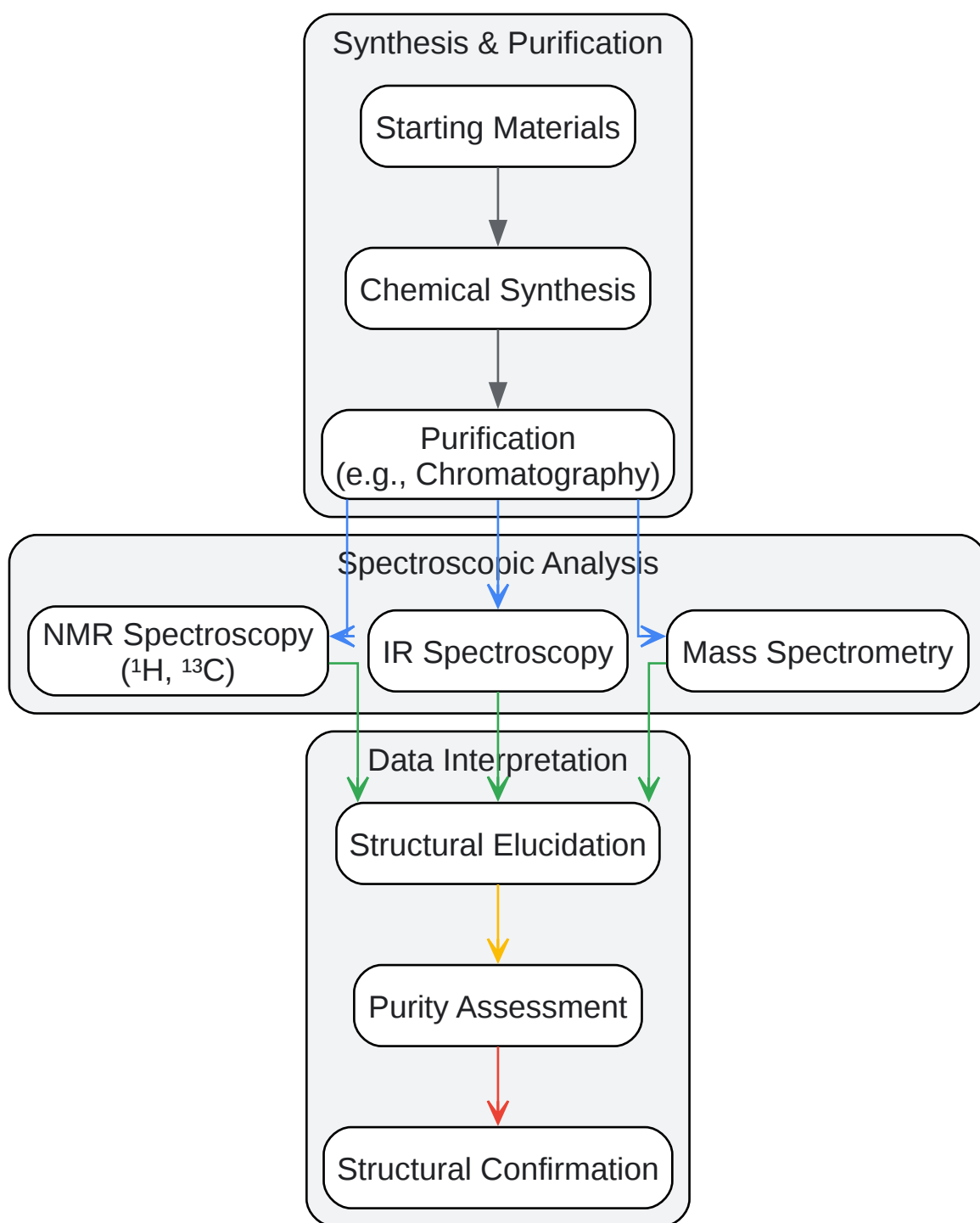
A general protocol for ESI-MS analysis would be:

- Sample Preparation: Prepare a dilute solution of the compound (e.g., 1-10 µg/mL) in a suitable solvent such as methanol or acetonitrile, often with a small amount of formic acid to promote protonation.
- Infusion: Introduce the sample solution into the ESI source of the mass spectrometer at a constant flow rate.
- Ionization: Apply a high voltage to the ESI needle to generate charged droplets, leading to the formation of gas-phase ions.
- Mass Analysis: Analyze the ions using a mass analyzer (e.g., quadrupole, time-of-flight).
- Tandem MS (MS/MS): To study fragmentation, select the [M+H]⁺ ion (m/z 159), subject it to collision with an inert gas (e.g., argon) in a collision cell, and analyze the resulting fragment ions.

Visualized Workflows

The following diagrams illustrate the logical workflows for the synthesis and spectroscopic analysis of **4-Methylisoquinolin-5-amine**.

Caption: Chemical structure of **4-Methylisoquinolin-5-amine**.



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Caption: General workflow for synthesis and spectroscopic analysis.

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References

- 1. 4-Methylisoquinolin-5-amine | 194032-18-3 | Benchchem [[benchchem.com](https://www.benchchem.com)]
- 2. [usbio.net](https://www.usbio.net) [[usbio.net](https://www.usbio.net)]
- 3. [usbio.net](https://www.usbio.net) [[usbio.net](https://www.usbio.net)]
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